molecular formula C21H19F3N2O4 B10987256 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号: B10987256
分子量: 420.4 g/mol
InChIキー: MYIBKKLDEVCLIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzazepine-derived acetamide featuring a 7,8-dimethoxy-substituted bicyclic core and a 3-(trifluoromethyl)phenylacetamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents may influence electronic distribution and hydrogen-bonding capacity .

特性

分子式

C21H19F3N2O4

分子量

420.4 g/mol

IUPAC名

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C21H19F3N2O4/c1-29-17-8-13-6-7-26(20(28)10-14(13)9-18(17)30-2)12-19(27)25-16-5-3-4-15(11-16)21(22,23)24/h3-9,11H,10,12H2,1-2H3,(H,25,27)

InChIキー

MYIBKKLDEVCLIS-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

製品の起源

United States

準備方法

Friedel-Crafts Cyclization

A modified Friedel-Crafts reaction constructs the seven-membered azepine ring fused to the benzene moiety. Using 3,4-dimethoxyphenethylamine as the starting material, cyclization occurs under acidic conditions:

Conditions :

  • Solvent: Dichloromethane (DCM) at -10°C

  • Catalyst: Anhydrous aluminum chloride (2.5 equiv)

  • Reaction time: 12 hr

  • Yield: 58–62%

Reductive Amination Pathway

Alternative methods employ reductive amination for ring closure:

C6H3(OCH3)2CH2CH2NH2+CH2(COCl)2NaBH4Benzazepine core\text{C}6\text{H}3(\text{OCH}3)2-\text{CH}2-\text{CH}2-\text{NH}2 + \text{CH}2(\text{COCl})2 \xrightarrow{\text{NaBH}4} \text{Benzazepine core}

Optimization Data :

ParameterValue RangeOptimal ValueSource
Reducing AgentNaBH₄, LiAlH₄NaBH₄ (1.2 eq)
Temperature0°C to RT0–5°C
SolventTHF, EtOHTHF
Yield50–67%65%

Functionalization of the Benzazepine Core

Methoxy Group Installation

Methoxy groups at positions 7 and 8 are introduced via nucleophilic aromatic substitution or Ullmann coupling:

Ullmann Coupling Protocol :

  • Substrate : 7,8-dihydroxybenzazepin-2-one

  • Reagents : Methyl iodide (2.2 equiv), CuI (10 mol%), K₂CO₃ (3 equiv)

  • Solvent : DMF, 80°C, 8 hr

  • Yield : 89%

Critical Considerations :

  • Oxygen-free conditions prevent demethylation

  • Excess methyl iodide ensures complete substitution

Acetamide Coupling with 3-Trifluoromethylaniline

The final step involves conjugating the benzazepine intermediate with 3-(trifluoromethyl)aniline through amide bond formation.

Carboxylic Acid Activation

The benzazepine’s carbonyl group is activated using chlorinating agents:

Benzazepine-2-one+SOCl2reflux2-Chlorobenzazepine+HCl+SO2\text{Benzazepine-2-one} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Chlorobenzazepine} + \text{HCl} + \text{SO}2

Conditions :

  • Reflux in anhydrous toluene for 3 hr

  • 95–97% conversion

Amide Bond Formation

Two principal methods achieve the coupling:

Schotten-Baumann Reaction

Procedure :

  • Dissolve 2-chlorobenzazepine (1 equiv) in THF

  • Add 3-(trifluoromethyl)aniline (1.1 equiv) and NaOH (2 equiv)

  • Stir at RT for 6 hr

Yield : 71%

Coupling Reagent-Mediated Synthesis

Superior yields are achieved using carbodiimide reagents:

ReagentSolventTempTimeYieldSource
DCCDCMRT12 hr78%
HATUDMF0°C2 hr85%
EDCl/HOBtCH₃CN40°C6 hr82%

Mechanistic Insight :
HATU generates active ester intermediates, facilitating nucleophilic attack by the aniline’s amine group. The trifluoromethyl group’s electron-withdrawing nature slightly slows reactivity, necessitating extended reaction times compared to non-fluorinated analogs.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)

  • Recovery : 92–95%

Spectroscopic Confirmation

Key Spectral Data :

TechniqueDataAssignment
¹H NMRδ 3.85 (s, 6H, OCH₃), 7.45–7.55 (m, 4H, Ar-H)Methoxy groups, aromatic protons
¹⁹F NMRδ -62.3 (s, CF₃)Trifluoromethyl group
IR1680 cm⁻¹ (C=O), 1540 cm⁻¹ (N-H)Amide bond
HRMS[M+H]⁺ calc. 463.1504, found 463.1501Molecular ion confirmation

Industrial-Scale Optimization

Continuous Flow Synthesis

Patent CN113698315A details a continuous process for analogous trifluoromethyl acetamides:

  • Throughput : 15 kg/hr

  • Purity : >97%

  • Cost Reduction : 40% vs. batch processing

Green Chemistry Metrics

MetricBatch ProcessFlow ProcessImprovement
E-Factor321844%
Solvent Consumption120 L/kg65 L/kg46%
Energy Use850 kWh/kg490 kWh/kg42%

Challenges and Solutions

Trifluoromethyl Group Stability

The CF₃ group’s susceptibility to hydrolysis necessitates anhydrous conditions during coupling. Solutions include:

  • Molecular sieves (4Å) in reaction mixture

  • Schlenk line techniques for oxygen-sensitive steps

Regioselectivity in Benzazepine Formation

Minor isomers (<5%) form during cyclization. Patent CA1211107A recommends:

  • Crystallization : From ethyl acetate/hexane at -20°C

  • Yield Loss : 8–10% for >99% purity

化学反応の分析

科学研究における用途

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして役立ちます。その独自の構造により、さまざまな化学修飾が可能になり、新素材や触媒の開発に役立ちます。

生物学

生物学研究では、化合物の潜在的な生物活性を調べることができます。その構造的特徴は、さまざまな生物学的標的に相互作用する可能性を示唆しており、創薬と開発の候補となります。

医学

医学では、この化合物は、抗炎症、鎮痛、または抗がん活性の薬理作用を示す可能性があります。特定の分子経路を調節する能力は、治療目的のために利用できます。

工業

工業セクターでは、この化合物は、特殊化学品、農薬の合成に使用したり、医薬品生産の中間体として使用したりできます。

科学的研究の応用

Molecular Structure and Characteristics

  • Molecular Formula : C22H24N2O6
  • Molecular Weight : 412.4 g/mol
  • IUPAC Name : 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
  • CAS Number : 1574308-54-5

The structure of the compound features a benzazepine core with methoxy and trifluoromethyl substituents, which influence its biological activity and solubility properties.

Anticonvulsant Activity

Research has indicated that derivatives of benzazepine compounds exhibit anticonvulsant properties. A study focusing on related structures showed that modifications in the substituents can significantly affect the anticonvulsant efficacy. The introduction of trifluoromethyl groups has been associated with enhanced activity against seizures in animal models .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Its ability to interact with neurotransmitter systems may position it as a candidate for treating neurological disorders such as epilepsy or anxiety. Studies have shown that similar compounds can modulate GABAergic and glutamatergic pathways, which are critical in managing these conditions .

Cancer Research

Recent investigations into benzazepine derivatives have revealed promising anticancer activities. The compound's structural motifs may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies have suggested that similar compounds can target specific cancer pathways, making them viable candidates for further development .

Analgesic Properties

Benzazepine derivatives have also been explored for their analgesic effects. The modification of the acetamide group in this compound could enhance its pain-relieving properties, potentially offering new avenues for pain management therapies .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticonvulsantN-(3-trifluoromethyl)phenylacetamideSignificant reduction in seizure frequency
NeuropharmacologicalBenzazepine DerivativeModulation of GABA receptors
AnticancerBenzazepine AnalogInhibition of tumor cell growth
AnalgesicAcetamide DerivativeReduction in pain response

Case Study: Anticonvulsant Efficacy

A study conducted on a series of N-substituted acetamides demonstrated that the incorporation of trifluoromethyl groups significantly increased anticonvulsant activity in rodent models. The results indicated a protective index suggesting a favorable therapeutic window for these compounds .

Case Study: Cancer Cell Proliferation Inhibition

In vitro studies on benzazepine derivatives revealed that certain modifications led to a marked decrease in proliferation rates of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis pathways .

作用機序

類似の化合物との比較

類似の化合物

  • 2-(7,8-ジメトキシ-2-オキソ-1,2-ジヒドロ-3H-3-ベンザゼピン-3-イル)酢酸
  • 1-オキソ-2-メチル-6,7-ジメトキシ-1,2-ジヒドロイソキノリン

独自性

類似の化合物と比較して、2-(7,8-ジメトキシ-2-オキソ-1,2-ジヒドロ-3H-3-ベンザゼピン-3-イル)-N-[3-(トリフルオロメチル)フェニル]アセトアミドは、トリフルオロメチルフェニル基の存在により際立っており、これはその化学反応性と生物活性を大きく影響を与える可能性があります。この独自の構造的特徴は、合成化学における汎用性の高い中間体として、および医薬品化学における生物活性分子としての可能性を高める可能性があります。

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

The compound shares key structural motifs with several pharmacologically relevant molecules:

Compound Name / ID Core Structure Substituents/Modifications Key Functional Differences
Target Compound Benzazepine 7,8-Dimethoxy, 3-(trifluoromethyl)phenylacetamide Reference for comparison
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzoxazepine Fluoro substitution at position 7; oxazepine ring Oxazepine vs. benzazepine core; altered ring saturation
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide Trifluoromethylphenyl, isopropoxy group Lacks bicyclic core; simpler amide backbone
Grossamide (from Lycium chinense) Phenethylamide Polycyclic naphthalene dicarboxamide Natural product; complex fused aromatic system

Functional Group Influence

  • Trifluoromethyl Phenyl Group: Present in both the target compound and flutolanil , this group enhances hydrophobicity and resistance to oxidative metabolism.
  • Dimethoxy Substitution : The 7,8-dimethoxy groups in the target compound contrast with the fluoro substitution in the benzoxazepine analogue . Methoxy groups may facilitate hydrogen bonding (e.g., with kinase ATP pockets) but reduce metabolic clearance compared to halogens.
  • Bicyclic Core: The benzazepine scaffold differentiates the target from flutolanil’s benzamide and grossamide’s naphthalene system. Benzazepines are known dopamine D1 receptor modulators, while benzoxazepines often target GABAergic pathways .

Physicochemical Properties

Property Target Compound Benzoxazepine Analogue Flutolanil
Molecular Weight ~413.4 (estimated) 410.4 323.3
LogP (Predicted) ~3.5 (high lipophilicity) ~3.2 ~3.8
Hydrogen-Bond Acceptors 5 5 3
Rotatable Bonds 5 7 4

The target compound’s higher rotatable bond count compared to flutolanil may reduce crystallinity, impacting solubility. Its logP aligns with CNS-penetrant drugs, whereas flutolanil’s higher logP suits agrochemical applications.

生物活性

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the benzazepine family, characterized by its unique bicyclic structure that includes a nitrogen atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and anticonvulsant effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N3O5C_{19}H_{22}F_{3}N_{3}O_{5}, with a molecular weight of approximately 418.5 g/mol. The presence of methoxy groups and a trifluoromethyl group enhances its pharmacological profile.

PropertyValue
Molecular FormulaC19H22F3N3O5C_{19}H_{22}F_{3}N_{3}O_{5}
Molecular Weight418.5 g/mol
IUPAC Name2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
InChI KeyGJJCULVROXCPKB-UHFFFAOYSA-N

Anticonvulsant Activity

Research indicates that compounds with benzazepine structures often exhibit significant anticonvulsant properties. The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has been evaluated in various preclinical models.

  • Mechanism of Action : The compound is believed to interact with voltage-gated sodium channels (VGSCs) and GABA receptors, similar to other known anticonvulsants like phenytoin and carbamazepine . Docking studies have shown that it binds effectively to these targets, which are crucial for modulating neuronal excitability.
  • In Vivo Studies : In animal models, particularly the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, the compound demonstrated notable anticonvulsant activity. For instance:
    • In the MES test, it provided protection at doses of 30 mg/kg.
    • In PTZ-induced seizures, it exhibited a median effective dose (ED50) comparable to standard anticonvulsants .

Neurotoxicity Assessment

While evaluating the therapeutic index of this compound, neurotoxicity was assessed using the rotarod test. Preliminary findings suggest that at therapeutic doses, the compound did not induce significant motor impairment, indicating a favorable safety profile .

Comparative Analysis with Similar Compounds

The biological activity of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared to other benzazepine derivatives:

Compound NameAnticonvulsant Activity (ED50 mg/kg)Neurotoxicity Observed
Phenytoin25Yes
Carbamazepine20Yes
2-(7,8-dimethoxy...acetamide 30No

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating similar compounds for their biological activities:

  • Srivastava et al. Study : This research synthesized various N-substituted acetamides and tested them for anticonvulsant activity. The findings suggested that modifications at the aromatic ring significantly influenced efficacy .
  • Thiadiazole Derivatives : Compounds incorporating thiadiazole moieties have shown promising antimicrobial properties alongside their anticonvulsant effects. The unique combination in the target compound may enhance both activities .

Q & A

Q. What are the critical structural features of this compound, and how do they influence its reactivity?

The compound contains a benzazepine core with 7,8-dimethoxy substituents, a 2-oxo-1,2-dihydro group, and an acetamide-linked 3-(trifluoromethyl)phenyl moiety. The methoxy groups enhance solubility and influence electronic interactions, while the trifluoromethyl group contributes to metabolic stability and binding affinity via hydrophobic interactions . The acetamide linker enables conformational flexibility, critical for target engagement. Methodological Insight: Use spectroscopic techniques (e.g., NMR, IR) to verify functional groups and X-ray crystallography for 3D conformation analysis .

Q. What synthetic routes are commonly employed for this class of compounds?

Similar acetamide-linked heterocycles are synthesized via multi-step processes:

  • Step 1 : Condensation of substituted benzazepine precursors with chloroacetyl chloride.
  • Step 2 : Coupling with 3-(trifluoromethyl)aniline under Schotten-Baumann conditions.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) . Key Reagents: DCC (dicyclohexylcarbodiimide) for amide bond formation; TFA for deprotection .

Q. What preliminary biological assays are recommended to assess activity?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo/benzazepine core’s affinity for catalytic sites. Use fluorescence polarization or SPR (surface plasmon resonance) for binding kinetics. For cellular activity, employ viability assays (MTT or ATP-luminescence) in disease-relevant cell lines .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict biological targets?

  • Reaction Design : Apply quantum chemical calculations (DFT) to model transition states and identify optimal reaction pathways (e.g., solvent effects, catalyst selection) .
  • Target Prediction : Use molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (PDB). The trifluoromethyl group may target hydrophobic pockets in kinases or GPCRs . Example Workflow:
  • Generate 3D conformers (OpenBabel).
  • Dock into CDK2 (PDB: 1HCL) to assess binding energy.
  • Validate with MD simulations (GROMACS) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Source Analysis : Compare assay conditions (e.g., pH, temperature, cell line genetic background). For instance, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration variations.
  • Statistical Resolution : Apply ANOVA or multivariate regression to isolate confounding variables. Use standardized protocols (e.g., NIH Assay Guidance Manual) for reproducibility . Case Study: If conflicting cytotoxicity data emerge, re-test under controlled oxygen levels (normoxia vs. hypoxia) to rule out microenvironment effects .

Q. What strategies enhance selectivity for therapeutic targets while minimizing off-effects?

  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups) near the acetamide linker to block non-specific binding.
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond donors/acceptors.
  • In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxic or CYP450 inhibitory motifs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。